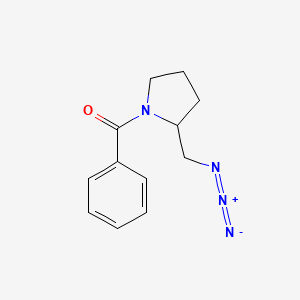
2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound can be synthesized and modified to enhance its efficacy against a range of microbial pathogens. Research indicates that thiazole compounds exhibit significant activity against bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
Anticancer Properties
The structural motif of thiazole is present in several anticancer agents. Modifications at different positions of the thiazole ring, such as the incorporation of the benzodiazole moiety, have shown to increase the cytotoxicity against various cancer cell lines. This suggests that 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile could be a valuable scaffold for developing novel anticancer drugs .
Anti-Alzheimer’s Activity
Thiazole derivatives have been studied for their potential role in the treatment of Alzheimer’s disease. The ability to cross the blood-brain barrier and interact with central nervous system targets makes thiazole-based compounds, including our compound of interest, promising candidates for anti-Alzheimer’s drug development .
Antihypertensive Effects
Compounds containing the thiazole ring have been associated with antihypertensive activity. The presence of the benzodiazole group may further contribute to this activity, offering a pathway for the creation of new antihypertensive medications .
Antioxidant Capabilities
The antioxidant properties of thiazoles are well-documented2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile could be explored for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Hepatoprotective Activity
Thiazole compounds have shown hepatoprotective effects, which could be beneficial in treating liver disorders. The specific structure of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile may be optimized to enhance this activity, providing a new avenue for liver disease treatment .
Photosensitizers in Photodynamic Therapy
Thiazole derivatives serve as photosensitizers in photodynamic therapy, a treatment modality for cancer. The unique structure of 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile could be utilized to develop more efficient photosensitizers that are activated by light to produce a therapeutic effect .
Application in Liquid Crystals
The rigid and planar structure of thiazole-based compounds makes them suitable for use in liquid crystals. These materials have applications in displays and other optical devices. The specific compound could be investigated for its potential use in advanced liquid crystal technologies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(1,3-thiazol-4-yl)-1h-benzimidazole-5-sulfonamide, have been found to interact withCarbonic Anhydrase 2 .
Mode of Action
Related compounds have been shown to interact with their targets, leading to various physiological effects .
Biochemical Pathways
Thiazole-containing compounds have been reported to activate or inhibit various biochemical pathways and enzymes .
Result of Action
Thiazole-containing compounds have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can affect the action of many drugs .
Future Directions
properties
IUPAC Name |
2-(1,3-thiazol-4-yl)-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNURVJUCHZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)
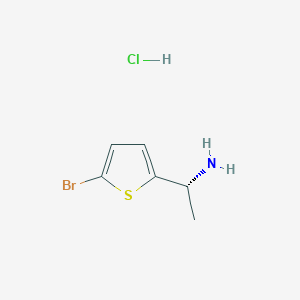
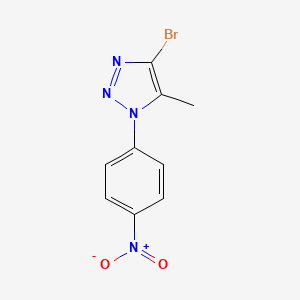
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)
![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
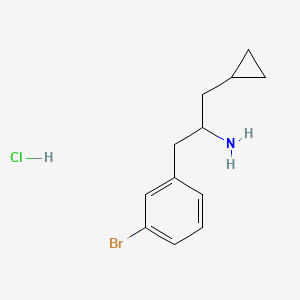
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
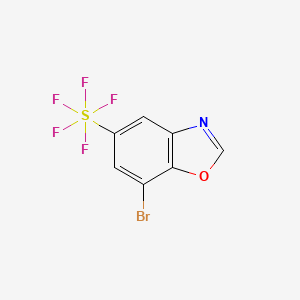
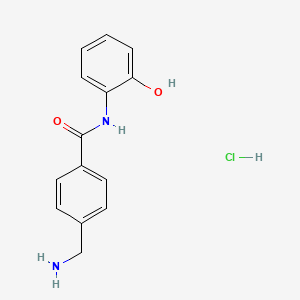
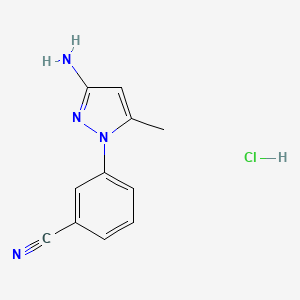
![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)
